molecular formula C27H26N2O5 B14036150 (7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate

(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate

Cat. No.: B14036150
M. Wt: 458.5 g/mol
InChI Key: BYTNOIPMCDNOPK-LXRCUPKFSA-N
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Description

The compound “(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate” is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydroxymethyl, oxo, and epiminopyridoazepine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the fluorenylmethyl group, the construction of the hexahydro-epiminopyridoazepine ring system, and the introduction of hydroxymethyl and oxo groups. Typical reaction conditions may include the use of protecting groups, selective functional group transformations, and purification techniques such as chromatography.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxymethyl groups may yield carboxylic acids, while reduction of oxo groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications, such as anticancer or antiviral activity.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate: A similar compound with slight variations in functional groups or stereochemistry.

    Fluorenylmethyl derivatives: Compounds with the fluorenylmethyl group but different core structures.

    Epiminopyridoazepine derivatives: Compounds with the epiminopyridoazepine ring system but different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (1R,9S,10R,11R)-10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate

InChI

InChI=1S/C27H26N2O5/c30-13-20-21(14-31)26-23-10-5-11-25(32)28(23)12-24(20)29(26)27(33)34-15-22-18-8-3-1-6-16(18)17-7-2-4-9-19(17)22/h1-11,20-22,24,26,30-31H,12-15H2/t20-,21-,24-,26-/m1/s1

InChI Key

BYTNOIPMCDNOPK-LXRCUPKFSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC(=O)N61)CO)CO

Canonical SMILES

C1C2C(C(C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC(=O)N61)CO)CO

Origin of Product

United States

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